Anti-Osteoclastic Potency in Vitro: Centchroman vs. Raloxifene
In the in vitro bone slice assay directly assessing osteoclast activity, Centchroman (0.001–1 μM) produced dose-dependent inhibition of bone resorption reaching 70% at 1 μM (p = 0.007) with an IC50 of 0.1 μM. In contrast, raloxifene exhibited no significant inhibitory effect on bone resorption across the identical concentration range (0.001–1 μM) [1]. Additionally, Centchroman (1 μM) inhibited osteoclast cytoplasmic spreading by 32%, whereas raloxifene and 17β-estradiol showed no effect on this parameter [1].
| Evidence Dimension | Inhibition of osteoclastic bone resorption in vitro |
|---|---|
| Target Compound Data | 70% inhibition at 1 μM; IC50 = 0.1 μM |
| Comparator Or Baseline | Raloxifene: No significant effect over the dose range 0.001–1 μM |
| Quantified Difference | 70% inhibition (Centchroman) vs. 0% significant inhibition (Raloxifene) |
| Conditions | In vitro bone slice assay; osteoclasts isolated from rat long bones; direct assessment of resorption pit formation |
Why This Matters
For researchers investigating SERM-mediated bone protection, Centchroman provides a quantifiable and mechanistically distinct anti-resorptive signal that raloxifene lacks in this assay, making Centchroman the appropriate choice for studies focused on direct osteoclast inhibition.
- [1] Hall TJ, Nyugen T, Schaeublin M, et al. The bone-specific estrogen centchroman inhibits osteoclastic bone resorption in vitro. Biochem Biophys Res Commun. 1995;216(2):662-668. DOI: 10.1006/bbrc.1995.2673 View Source
